molecular formula C8H8ClFO2S B2445504 2-Fluoro-2-phenylethane-1-sulfonyl chloride CAS No. 1785263-64-0

2-Fluoro-2-phenylethane-1-sulfonyl chloride

Cat. No.: B2445504
CAS No.: 1785263-64-0
M. Wt: 222.66
InChI Key: JRXJNCVIZJSXSE-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S It is a sulfonyl chloride derivative that features a fluorine atom and a phenyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-phenylethane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-2-phenylethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5CH2CH(F)OH+SOCl2C6H5CH2CH(F)SO2Cl+HCl+SO2\text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{F})\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{F})\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 C6​H5​CH2​CH(F)OH+SOCl2​→C6​H5​CH2​CH(F)SO2​Cl+HCl+SO2​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-Fluoro-2-phenylethane-1-sulfonyl chloride is utilized in various scientific research applications:

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-propanesulfonyl chloride: Similar structure but with a propyl group instead of a phenyl group.

    2-Fluoro-2-phenylethanesulfonic acid: The sulfonic acid derivative of the compound.

    2-Fluoro-2-phenylethanol: The alcohol precursor used in the synthesis of the sulfonyl chloride.

Uniqueness

2-Fluoro-2-phenylethane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct reactivity and properties compared to other sulfonyl chlorides. The combination of these functional groups makes it a valuable reagent in synthetic chemistry and research applications.

Properties

IUPAC Name

2-fluoro-2-phenylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJNCVIZJSXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785263-64-0
Record name 2-fluoro-2-phenylethane-1-sulfonyl chloride
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